molecular formula C20H26O4 B198071 Meso-dihydroguaiaretic acid CAS No. 66322-34-7

Meso-dihydroguaiaretic acid

Cat. No. B198071
CAS RN: 66322-34-7
M. Wt: 330.4 g/mol
InChI Key: ADFOLUXMYYCTRR-OKILXGFUSA-N
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Description

Meso-dihydroguaiaretic acid (MDGA) is a lignan, a type of organic compound found in the bark of the creosote bush, Larrea tridentata . It has been reported to possess modest activity against sensitive and resistant Mycobacterium tuberculosis strains . The empirical formula of MDGA is C20H26O4, and it has a molecular weight of 330.42 .


Synthesis Analysis

To improve the antimycobacterial properties of MDGA, a series of 19 MDGA derivatives bearing carbamates and ethers were synthesized and tested against H37Rv and two multidrug-resistant strains .


Molecular Structure Analysis

The molecular formula of MDGA is C20H26O4, with an average mass of 330.418 Da and a monoisotopic mass of 330.183105 Da .


Physical And Chemical Properties Analysis

MDGA is a solid substance. Its physical and chemical properties include a density of 1.1±0.1 g/cm3, boiling point of 488.3±40.0 °C at 760 mmHg, and vapour pressure of 0.0±1.3 mmHg at 25°C .

Scientific Research Applications

Anti-inflammatory and Anti-oxidant Properties

  • MDGA isolated from Saururus chinensis shows inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase in mouse bone marrow-derived mast cells, indicating potential for anti-inflammatory drug development (Moon et al., 2008).

Molecular Structure and Chemical Analysis

  • The structural characteristics of MDGA, including its stereochemistry and molecular conformation, were analyzed, contributing to the understanding of its chemical properties (Salinas-Salazar et al., 2009).

Metabolic Stability and Inhibition Properties

  • MDGA's metabolic stability and its ability to selectively inhibit cytochrome P450 2E1 (CYP2E1) were studied, suggesting its potential as a CYP2E1 inhibitor (Jeon et al., 2015).

Cytotoxicity and Anti-cancer Activity

  • Research on MDGA's cytotoxicity against cancer cell lines and its antitumor activity in mice models reveals its potential in cancer therapy (Thuong et al., 2014).

Dermatological Applications

  • MDGA's effects on matrix metalloproteinase-9 inhibition in human keratinocyte cells suggest its potential for preventing premature skin aging caused by UV irradiation (Moon & Chung, 2005).

Potential in Breast Cancer Therapy

  • A study indicates that MDGA induces apoptosis and inhibits cell migration in breast cancer cells, presenting it as a potential chemotherapeutic drug (Choi et al., 2015).

Cardiovascular Applications

  • MDGA has demonstrated significant vasodilatory effects, indicating its potential as a lead compound for developing cardiovascular disease treatments (Luna-Vázquez et al., 2018).

Neuroprotective Effects

  • Studies have shown MDGA's neuroprotective activity, protecting neuronal cells against apoptosis and its potential mechanism involving the inhibition of calcium influx and reactive oxygen species production (Ma et al., 2006).

Potential in Asthma Treatment

  • MDGA exhibits anti-asthmatic activity by inhibiting airway inflammation and mucus hypersecretion in an ovalbumin-induced murine model of asthma (Song et al., 2016).

Antimicrobial and Antimycobacterial Activities

  • MDGA derivatives have shown significant activity against drug-resistant bacteria and Mycobacterium tuberculosis, supporting the development of new antimicrobial agents (Reyes-Melo et al., 2017).

Inhibition of Liver Fibrosis

  • Research on MDGA's effects on activated hepatic stellate cells suggests its role in inhibiting liver fibrosis through down-regulation of TGF-beta1 gene expression (Park et al., 2005).

Mechanism Against Tuberculosis

  • MDGA's activity against Mycobacterium tuberculosis and its proposed mechanism of action involving inhibition of coenzyme A transferase support its potential as a template for new anti-tuberculosis drugs (Clemente-Soto et al., 2014).

Antimicrobial Activity of Stereoisomers

  • A study on the antimicrobial activity of different stereoisomers of MDGA demonstrates its antibacterial and antifungal properties (Kawaguchi et al., 2009).

Effect on Glucose Uptake

  • MDGA enhances glucose uptake in adipocytes by up-regulating GLUT4, suggesting its potential in managing type 2 diabetes (Lee et al., 2017).

Neuroprotective Lignans

  • Isolation of MDGA from Machilus thunbergii has shown significant neuroprotective activities, highlighting its therapeutic potential in neurological disorders (Ma et al., 2004).

Future Directions

MDGA has shown promise in the treatment of acute respiratory distress syndrome (ARDS) through inhibiting neutrophilic inflammation and scavenging free radicals . Its safety profile and potent antimycobacterial activity make it a potential candidate for further studies .

properties

IUPAC Name

4-[(2S,3R)-4-(4-hydroxy-3-methoxyphenyl)-2,3-dimethylbutyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-13(9-15-5-7-17(21)19(11-15)23-3)14(2)10-16-6-8-18(22)20(12-16)24-4/h5-8,11-14,21-22H,9-10H2,1-4H3/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFOLUXMYYCTRR-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)OC)C(C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)O)OC)[C@@H](C)CC2=CC(=C(C=C2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301019954
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroguaiaretic acid, meso-

CAS RN

66322-34-7
Record name meso-Dihydroguaiaretic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66322-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meso-dihydroguaiaretic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meso-dihydroguaiaretic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301019954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROGUAIARETIC ACID, MESO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S81Z40PSJ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
545
Citations
K Reyes-Melo, A García, A Romo-Mancillas… - Bioorganic & Medicinal …, 2017 - Elsevier
Thirty-three meso-dihydroguaiaretic acid (meso-DGA) derivatives bearing esters, ethers, and amino-ethers were synthesized. All derivatives were tested against twelve drug-resistant …
Number of citations: 16 www.sciencedirect.com
YJ Kim, YJ Kang, TJ Kim - Biomedical Science Letters, 2010 - koreascience.kr
… Meso-dihydroguaiaretic acid (MDGA) is a medicinal herbal … Meso-dihydroguaiaretic acid and licarin A of Machilus … Meso-Dihydroguaiaretic acid attenuates the neurotoxic effect …
Number of citations: 5 koreascience.kr
AF Clemente-Soto, I Balderas-Rentería, G Rivera… - Molecules, 2014 - mdpi.com
The isolation and characterization of the lignan meso-dihydroguaiaretic acid (MDGA) from Larrea tridentata and its activity against Mycobacterial tuberculosis has been demonstrated, …
Number of citations: 29 www.mdpi.com
M Miyazawa, Y Okuno, K Oshiro… - Bioscience …, 1998 - Taylor & Francis
… SiO2 column chromatography and identified as meso-dihydroguaiaretic acid by GC-MS, and 1Hand 13C-NMR spectroscopy. Meso-dihydroguaiaretic acid inhibited of the SOS-inducing …
Number of citations: 18 www.tandfonline.com
CJ Ma, MK Lee, YC Kim - Neuropharmacology, 2006 - Elsevier
… We previously reported on the neuroprotective activity of meso-dihydroguaiaretic acid (MDGA), a dibenzylbutane lignan isolated from M. thunbergii, against glutamate-induced …
Number of citations: 22 www.sciencedirect.com
HI Moon, JH Chung - Biological and Pharmaceutical Bulletin, 2005 - jstage.jst.go.jp
… Therefore, we suggest that meso-dihydroguaiaretic acid should be viewed as a … , meso-dihydroguaiaretic acid, on the detrimental effects of UV in vitro. Meso-dihydroguaiaretic acid …
Number of citations: 28 www.jstage.jst.go.jp
YT Lee, YL Chen, YH Wu, IS Chen, HS Chang… - Antioxidants, 2022 - mdpi.com
… In this study, we demonstrate that meso-dihydroguaiaretic acid (MDGA), a natural lignan, inhibits inflammatory responses in human neutrophils and ameliorates ARDS in mice. MDGA …
Number of citations: 2 www.mdpi.com
JS Jeon, SJ Oh, JY Lee, CS Ryu, YM Kim… - Food and Chemical …, 2015 - Elsevier
meso-Dihydroguaiaretic acid (MDGA) is a major component of Myristica fragrans and Machilus thunbergii that is traditionally used as a spice and for medicinal purposes. Despite …
Number of citations: 12 www.sciencedirect.com
MS Lee, KJ Kim, D Kim, KE Lee… - Biological and …, 2011 - jstage.jst.go.jp
… The present study was conducted to evaluate hypolipidemic effects of meso-dihydroguaiaretic acid (MDA), anti-oxidative and anti-inflammatory compound isolated from the Myristica …
Number of citations: 19 www.jstage.jst.go.jp
TC Moon, CS Seo, K Haa, JC Kim, NK Hwang… - Archives of Pharmacal …, 2008 - Springer
Meso-dihydroguaiaretic acid (MDGA) is a medicinal herbal product isolated from the aerial parts of Saururus chinensis that inhibits the cyclooxygenase-2 (COX-2)-dependent phase of …
Number of citations: 43 link.springer.com

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